3-(Oxan-4-YL)propan-1-amine
Overview
Description
3-(Oxan-4-YL)propan-1-amine, also known as 3-tetrahydro-2H-pyran-4-yl-1-propanamine, is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to a propanamine chain. It is used in various fields, including pharmaceuticals, chemical research, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-YL)propan-1-amine typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia with an alkyl halide, followed by the formation of the desired amine . The reaction conditions often include the use of a large excess of ammonia to ensure the formation of the primary amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods provide higher yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(Oxan-4-YL)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxan-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
3-[(Oxan-4-yl)methoxy]propan-1-amine: This compound has a similar structure but includes a methoxy group attached to the oxane ring.
3-(Oxan-2-yl)propan-1-amine: This compound differs in the position of the oxane ring attachment.
Uniqueness
3-(Oxan-4-YL)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its oxane ring and propanamine chain provide a versatile framework for various chemical modifications and applications .
Properties
IUPAC Name |
3-(oxan-4-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOABCQDSSRYIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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